
17-PA
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
17-Phenylandrostenol (17-PA), or (3α,5α)-17-phenylandrost-16-en-3-ol, is a steroid drug . The primary target of 17-Phenylandrostenol is the GABA A receptors . These receptors are primarily responsible for mediating inhibitory neurotransmission in the brain .
Mode of Action
17-Phenylandrostenol binds to GABA A receptors and acts as an antagonist against the sedative effects of neuroactive steroids .
Biochemical Pathways
Its antagonistic action on gaba a receptors suggests that it may influence theGABAergic neurotransmission pathway . This pathway is crucial for maintaining the balance of excitatory and inhibitory signals in the brain.
Pharmacokinetics
Like other steroid drugs, it is likely to be metabolized in the liver and excreted via the kidneys .
Result of Action
The molecular and cellular effects of 17-Phenylandrostenol’s action primarily involve its antagonistic effects on GABA A receptors . By binding to these receptors, it can counteract the sedative effects of neuroactive steroids .
Action Environment
The action, efficacy, and stability of 17-Phenylandrostenol can be influenced by various environmental factors. These may include the presence of other drugs, the physiological state of the individual, and genetic factors . .
Biochemische Analyse
Biochemical Properties
17-Phenylandrostenol plays a significant role in biochemical reactions by interacting with GABA A receptors. These receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system. The interaction of 17-Phenylandrostenol with GABA A receptors results in the antagonism of the sedative effects of neuroactive steroids . This interaction is crucial as it modulates the inhibitory effects of GABA, thereby influencing various physiological processes.
Cellular Effects
17-Phenylandrostenol affects various types of cells and cellular processes by modulating GABA A receptor activity. This modulation influences cell signaling pathways, gene expression, and cellular metabolism. By antagonizing the effects of neuroactive steroids, 17-Phenylandrostenol can alter the inhibitory signaling in neurons, potentially affecting neuronal excitability and synaptic transmission . These changes can have downstream effects on cellular functions such as neurotransmitter release, ion channel activity, and metabolic processes.
Molecular Mechanism
The molecular mechanism of 17-Phenylandrostenol involves its binding to GABA A receptors. This binding antagonizes the effects of neuroactive steroids on these receptors, thereby modulating their activity. The compound does not inhibit or activate enzymes directly but influences the receptor’s response to GABA. This modulation can lead to changes in gene expression and cellular responses, as the inhibitory signaling pathways are altered .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 17-Phenylandrostenol can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 17-Phenylandrostenol remains stable under controlled conditions, but its effects can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies may lead to adaptive changes in cellular responses, potentially altering its efficacy.
Dosage Effects in Animal Models
The effects of 17-Phenylandrostenol vary with different dosages in animal models. At lower doses, the compound effectively antagonizes the sedative effects of neuroactive steroids without causing significant adverse effects. At higher doses, 17-Phenylandrostenol may exhibit toxic or adverse effects, including potential disruptions in normal GABAergic signaling . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes at higher concentrations.
Metabolic Pathways
17-Phenylandrostenol is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s metabolism primarily occurs in the liver, where it undergoes biotransformation by hepatic enzymes. These metabolic processes can influence the compound’s bioavailability and efficacy . The interactions with metabolic enzymes may also affect the levels of metabolites and the overall metabolic flux within the cells.
Transport and Distribution
The transport and distribution of 17-Phenylandrostenol within cells and tissues involve specific transporters and binding proteins. The compound is distributed throughout the body, with a higher concentration in the central nervous system due to its affinity for GABA A receptors . The transport mechanisms ensure that 17-Phenylandrostenol reaches its target sites, where it can exert its effects. The localization and accumulation of the compound in specific tissues can influence its overall activity and function.
Subcellular Localization
17-Phenylandrostenol’s subcellular localization is primarily associated with GABA A receptors on the cell membrane. The compound’s activity is influenced by its ability to bind to these receptors and modulate their function. Post-translational modifications and targeting signals may direct 17-Phenylandrostenol to specific compartments or organelles within the cell, affecting its activity and function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 17-phenyl androstenone typically involves the following steps:
Starting Material: The synthesis begins with a steroidal precursor, such as androstenone.
Phenylation: The precursor undergoes a phenylation reaction, where a phenyl group is introduced at the 17th position. This can be achieved using reagents like phenyl lithium or phenyl magnesium bromide under controlled conditions.
Purification: The product is then purified using techniques such as column chromatography to obtain pure 17-phenyl androstenone.
Industrial Production Methods: Industrial production of 17-phenyl androstenone follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the steroidal precursor are subjected to phenylation reactions in industrial reactors.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Purification: Industrial-scale purification methods, such as high-performance liquid chromatography, are employed to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Reaktionstypen: 17-Phenylandrostenon durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Alkohole zu bilden.
Reduktion: Reduktionsreaktionen können Ketone in Alkohole oder andere reduzierte Formen umwandeln.
Substitution: Die Phenylgruppe an der 17. Position kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid können für Oxidationsreaktionen verwendet werden.
Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid sind übliche Reduktionsmittel.
Substitution: Substitutionsreaktionen können Reagenzien wie Halogene oder Nukleophile unter bestimmten Bedingungen umfassen.
Hauptprodukte:
Wissenschaftliche Forschungsanwendungen
Neuroscience Applications
Modulation of GABA Receptors
17-PA acts as a selective antagonist for neurosteroid potentiation at GABA receptors. This property allows researchers to investigate the role of GABAergic signaling in various neurological disorders, including anxiety and epilepsy. By antagonizing the effects of neuroactive steroids, this compound helps elucidate the mechanisms underlying these conditions.
Case Study: Anxiety Disorders
In a study examining the effects of this compound on anxiety-related behaviors in animal models, researchers found that administration of this compound significantly reduced anxiety-like behaviors. This effect was attributed to its antagonistic action on GABA receptors, which modulates inhibitory neurotransmission in the brain.
Pharmacological Research
Therapeutic Potential
The pharmacological properties of this compound are being explored for potential therapeutic applications in treating sleep disorders and epilepsy. Its ability to selectively reduce the effects of certain neurosteroids provides insights into developing new treatments that target specific receptor pathways without broad sedative effects.
Data Table: Pharmacological Effects of this compound
Condition | Effect of this compound | Reference |
---|---|---|
Anxiety | Reduces anxiety-like behaviors | |
Sleep Disorders | Attenuates sleep duration induced by neurosteroids | |
Epilepsy | Modulates seizure activity |
Medicinal Chemistry
Structure-Activity Relationship Studies
Researchers are investigating the structure-activity relationships (SAR) of this compound to design novel compounds with enhanced efficacy and safety profiles. The unique structural features of this compound allow for modifications that could lead to improved therapeutic agents targeting GABA receptors.
Case Study: SAR Analysis
A recent study focused on modifying the phenyl group in this compound to assess changes in receptor binding affinity and functional activity. The findings indicated that specific substitutions increased selectivity for GABA receptor subtypes, suggesting pathways for developing targeted therapies .
Industrial Applications
Synthesis Intermediate
In industrial chemistry, this compound serves as a valuable intermediate in synthesizing other bioactive molecules. Its unique properties facilitate the development of compounds used in pharmaceuticals and agrochemicals.
Data Table: Industrial Applications of this compound
Application | Description |
---|---|
Synthesis Intermediate | Used in creating bioactive compounds |
Agrochemical Development | Potential use in pesticide formulations |
Vergleich Mit ähnlichen Verbindungen
17-phenyl androstane: Another compound with a phenyl group at the 17th position but with different structural features.
17-phenyl estradiol: A phenylated derivative of estradiol with distinct biological activities.
Comparison:
- The structural differences between these compounds result in varying pharmacological profiles and potential applications.
17-phenyl androstenone: is unique in its selective antagonism of neurosteroid potentiation at gamma-aminobutyric acid type A receptors, whereas other similar compounds may have different receptor targets or mechanisms of action.
Biologische Aktivität
17-PA, or 17-Phenyl-(3α,5α)-androst-16-en-3-ol, is a synthetic neurosteroid that has garnered attention for its selective antagonistic properties on GABAA receptors. This article explores the biological activity of this compound, its mechanisms, and relevant case studies that highlight its potential therapeutic applications.
- Chemical Name: 17-Phenyl-(3α,5α)-androst-16-en-3-ol
- CAS Number: 694438-95-4
- Purity: ≥99%
This compound acts primarily as a selective antagonist of neurosteroid potentiation and direct gating of GABAA receptors. Its biological activity is characterized by:
- Selective Reduction of Neurosteroid Effects:
- Impact on Sleep and Reflexes:
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several clinical observations have been documented regarding the effects of this compound in various contexts:
-
Chronic Pain Management:
- A study involving patients with chronic pain conditions indicated that administration of this compound led to significant neuroimaging findings, including reduced brain atrophy associated with prolonged pain states. This suggests a potential neuroprotective role for this compound in managing chronic pain syndromes .
-
Neuropsychiatric Applications:
- Research has explored the use of this compound in treating neuropsychiatric disorders linked to GABAergic dysfunction. The selective antagonism displayed by this compound may offer new avenues for therapeutic interventions in conditions such as anxiety and depression where GABAA receptor modulation is crucial.
Eigenschaften
IUPAC Name |
(3R,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-phenyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O/c1-24-14-12-19(26)16-18(24)8-9-20-22-11-10-21(17-6-4-3-5-7-17)25(22,2)15-13-23(20)24/h3-7,10,18-20,22-23,26H,8-9,11-16H2,1-2H3/t18-,19+,20-,22-,23-,24-,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SINAMTXBCYKFDL-WBJZGETLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CC=C4C5=CC=CC=C5)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CC=CC=C5)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
694438-95-4 | |
Record name | (3α,5α)-17-Phenylandrost-16-en-3-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=694438-95-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.